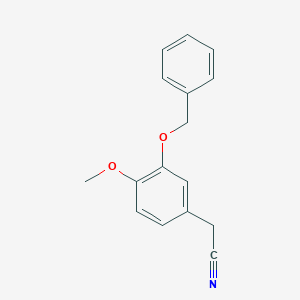

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

Descripción general

Descripción

The compound "2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile" is a chemical entity that can be associated with various research areas, including organic synthesis, electrochemical studies, and the development of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related acetonitrile derivatives is discussed in the literature. For instance, a method for synthesizing 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . This approach could potentially be adapted for the synthesis of "2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile" by choosing appropriate starting materials and reaction conditions.

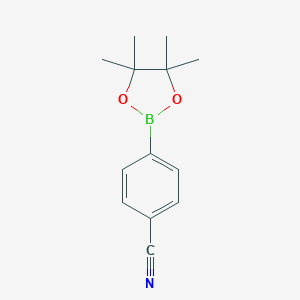

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile" has been analyzed using various techniques. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing its crystalline structure and electronic properties . These methods could be applied to determine the molecular structure of "2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile."

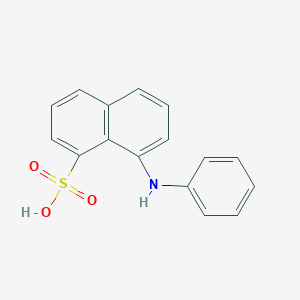

Chemical Reactions Analysis

The electrochemical behavior of phenylacetonitrile derivatives has been investigated, such as the oxidation of 2-phenyl-1,2-benzisoselenazol-3(2H)-one and its derivatives in dried acetonitrile . These studies provide insights into the reactivity of the phenylacetonitrile moiety under electrochemical conditions, which could be relevant for understanding the chemical reactions of "2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile."

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been explored. For instance, the synthesis and crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile have been described, including intermolecular hydrogen bonding patterns . Such information can be useful for predicting the properties of "2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile," such as solubility, stability, and potential intermolecular interactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

One study explores the oxidation of 2-methoxyphenols with an electron-withdrawing group at the 4-position, using (diacetoxy)iodobenzene (DAIB) in the presence of dienophiles to afford various complex compounds. This process was applied to 2-(4-hydroxy-3-methoxyphenyl)benzothiazole, leading to a benzothiazole-substituted product, indicative of the versatile reactivity of such compounds in synthetic chemistry (Wells, Lowe, & Stevens, 2000).

Another study focused on the demethylation of 2′-methoxyacetophenones using anhydrous aluminum chloride in acetonitrile, shedding light on the reaction's scope and limitations and proposing a mechanism involving sterically constrained intermediates. This research underscores the importance of steric factors in the reactivity of methoxy and benzyloxy compounds (Kawamura, Takatsuki, Torii, & Horie, 1994).

Photoluminescence and Material Science

Research into the synthesis of photoluminescent compounds involved the reaction of (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde and 2,5-dimethoxy terephthaldicarhoxyaldehyde, producing highly photoluminescent phenylene vinylene oligomers. This study highlights the potential application of such compounds in material science, particularly in the development of new photoluminescent materials (Lowe & Weder, 2002).

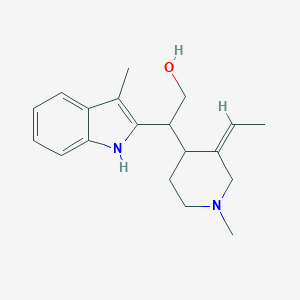

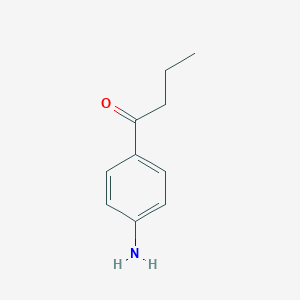

Medicinal Chemistry and Bioactive Compounds

In medicinal chemistry, the construction of bioactive compounds like 3-4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acrylonitrile was achieved through the base-catalyzed reaction of benzaldehyde with (4-methoxyphenyl)acetonitrile. The synthesized compound, characterized by a Z geometry olefinic bond, adds to the repertoire of bioactive molecules with potential therapeutic applications (Kavitha, Sarala, Rangappa, Sridhar, & Prasad, 2006).

Propiedades

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKGPOJTJAMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520861 | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile | |

CAS RN |

1699-39-4 | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.